molecular formula C12H7F2N3O B11863983 1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11863983
M. Wt: 247.20 g/mol
InChI Key: ZIPVTIKEOYYQOA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound known for its unique structure and properties This compound features a pyrazolo[3,4-b]pyridin-6-one core with a 2,6-difluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired pyrazolo[3,4-b]pyridin-6-one core. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 1-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H7F2N3O

Molecular Weight

247.20 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H7F2N3O/c13-8-2-1-3-9(14)11(8)17-12-7(6-15-17)4-5-10(18)16-12/h1-6H,(H,16,18)

InChI Key

ZIPVTIKEOYYQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C3=C(C=CC(=O)N3)C=N2)F

Origin of Product

United States

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